2,4,6-Trimethylpyridine-3-boronic acid pinacol ester
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Overview
Description
2,4,6-Trimethylpyridine-3-boronic acid pinacol ester is a boronic acid derivative that has garnered significant attention in the scientific community due to its unique physical and chemical properties. This compound is particularly valuable in organic synthesis, especially in the context of Suzuki–Miyaura coupling reactions, which are widely used for forming carbon-carbon bonds .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2,4,6-Trimethylpyridine-3-boronic acid pinacol ester typically involves the reaction of 2,4,6-trimethylpyridine with a boronic acid derivative in the presence of a catalyst. One common method is the reaction of 2,4,6-trimethylpyridine with bis(pinacolato)diboron in the presence of a palladium catalyst and a base. The reaction is usually carried out under an inert atmosphere at elevated temperatures .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. The reaction conditions are optimized to ensure high purity and minimal by-products .
Chemical Reactions Analysis
Types of Reactions: 2,4,6-Trimethylpyridine-3-boronic acid pinacol ester undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyridine derivatives.
Reduction: Reduction reactions can convert the boronic ester to other functional groups.
Substitution: The boronic ester group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride are often used.
Substitution: Palladium catalysts and bases like potassium carbonate are commonly employed.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield pyridine N-oxides, while substitution reactions can produce various substituted pyridine derivatives .
Scientific Research Applications
2,4,6-Trimethylpyridine-3-boronic acid pinacol ester has a wide range of applications in scientific research:
Mechanism of Action
The mechanism by which 2,4,6-Trimethylpyridine-3-boronic acid pinacol ester exerts its effects is primarily through its role as a boronic acid derivative. In Suzuki–Miyaura coupling reactions, the compound undergoes transmetalation with a palladium catalyst, facilitating the formation of carbon-carbon bonds. This process involves the transfer of the boronic ester group to the palladium catalyst, followed by coupling with an electrophilic partner .
Comparison with Similar Compounds
- 4-Methylpyridine-3-boronic acid pinacol ester
- 3-Methyl-1H-pyrazole-4-boronic acid pinacol ester
- 1-Methyl-1,2,3,6-tetrahydropyridine-4-boronic acid pinacol ester
Uniqueness: 2,4,6-Trimethylpyridine-3-boronic acid pinacol ester is unique due to its specific substitution pattern on the pyridine ring, which imparts distinct reactivity and selectivity in chemical reactions. This makes it particularly valuable in the synthesis of complex organic molecules and in applications requiring precise control over reaction outcomes .
Properties
IUPAC Name |
2,4,6-trimethyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H22BNO2/c1-9-8-10(2)16-11(3)12(9)15-17-13(4,5)14(6,7)18-15/h8H,1-7H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FPAAOFNIKVNTFK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=C(N=C(C=C2C)C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H22BNO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.14 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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